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Compound of Interest

Compound Name: 1-aminopropan-2-one

Cat. No.: B1265363 Get Quote

An In-depth Technical Guide to 1-Aminopropan-2-one: Chemical Properties and Structure

Introduction
1-Aminopropan-2-one, also commonly known as aminoacetone, is an organic compound with

the chemical formula CH₃C(O)CH₂NH₂. It is the simplest alpha-aminoketone and a molecule of

significant interest in biochemical research. While the free base form is unstable in its

condensed state, it is stable in the gaseous phase. For practical laboratory use, it is typically

handled as its more stable hydrochloride salt ([CH₃C(O)CH₂NH₃]Cl). Aminoacetone is a key

intermediate in the metabolic pathway of threonine and glycine and serves as an endogenous

substrate for semicarbazide-sensitive amine oxidase (SSAO).[1][2][3] Its role in the formation of

methylglyoxal, a cytotoxic compound implicated in diabetic complications, makes it a crucial

area of study for researchers in drug development and metabolic diseases.[1][2]

Chemical Properties
The chemical and physical properties of 1-aminopropan-2-one and its hydrochloride salt are

summarized below. It is important to distinguish between the free base and its salt, as their

properties can differ significantly. The free base is a colorless liquid, while the hydrochloride salt

is typically an off-white to brown crystalline solid.[4][5]
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Property
1-Aminopropan-2-one
(Free Base)

1-Aminopropan-2-one
Hydrochloride

IUPAC Name 1-Aminopropan-2-one[1]
1-Aminopropan-2-one

hydrochloride[4]

Synonyms
Aminoacetone, α-

Aminoacetone[1]
Aminoacetone HCl[2]

Molecular Formula C₃H₇NO[1] C₃H₈ClNO

Molecular Weight 73.095 g/mol [1] 109.55 g/mol

Physical State Colorless liquid[5]
Off-white to brown crystalline

solid[4]

Melting Point

130-131 °C[6] (Note: This

value from a single source

conflicts with its description as

a liquid and may be inaccurate

or refer to a derivative.)

73-74 °C[2]

Boiling Point 120.6 °C at 760 mmHg[7] Not applicable

Density ~0.926 g/cm³[7] Not available

Solubility

Not specified; likely soluble in

water and polar organic

solvents.

Soluble in DMF (25 mg/ml),

DMSO (15 mg/ml), Ethanol (10

mg/ml), and PBS (pH 7.2) (10

mg/ml).[2]

Stability

Unstable when condensed,

reacts with itself. Stable in

gaseous form.[1]

Hygroscopic.[2]

Chemical Structure
1-Aminopropan-2-one is a simple, achiral molecule featuring a propane backbone. Its

structure is characterized by two key functional groups: a primary amine (-NH₂) at the C1

position and a ketone (C=O) at the C2 position. The presence of both an amine and a ketone
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group in such proximity makes it a reactive molecule. The free base is unstable and prone to

self-condensation reactions.

The structure consists of a methyl group (CH₃) bonded to the carbonyl carbon, which is in turn

bonded to a methylene group (CH₂). The methylene group is bonded to the primary amino

group. The molecule is polar due to the electronegative oxygen and nitrogen atoms.

Figure 1: Chemical structure of 1-aminopropan-2-one.

Experimental Protocols
Synthesis of 1-Aminopropan-2-one Hydrochloride
A common laboratory synthesis for 1-aminopropan-2-one is performed in multiple steps, often

starting from glycine and resulting in the stable hydrochloride salt. The following protocol is

adapted from established organic synthesis procedures.[8]

Step A: Acetamidoacetone

In a 3-liter, three-necked, round-bottomed flask equipped with a stirrer and reflux condenser,

combine 75.0 g (1.0 mole) of glycine, 475 g (6 moles) of pyridine, and 1190 g (11.67 moles)

of acetic anhydride.

Heat the mixture under reflux with stirring for 6 hours.

After reflux, replace the condenser for downward distillation and remove the excess pyridine,

acetic anhydride, and acetic acid by distillation under reduced pressure.

The resulting crude acetamidoacetone is used directly in the next step.

Step B: Aminoacetone hydrochloride

To the crude acetamidoacetone from Step A in a 1-liter round-bottomed flask, add a mixture

of 175 ml of concentrated hydrochloric acid and 175 ml of water.

Boil the mixture under reflux in a nitrogen atmosphere for 6 hours.

Concentrate the resulting solution using a flash evaporator at a temperature below 60°C.
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The resulting dark red oily residue is crude aminoacetone hydrochloride. Due to its

hygroscopic nature, it is often converted to a more stable derivative for storage.[8]

Purification Note: For obtaining pure aminoacetone hydrochloride, the oily residue can be dried

under reduced pressure over phosphorus pentoxide. The resulting crystalline solid can be

further purified by dissolving it in absolute ethanol and precipitating with the addition of dry

ether.[8]

Analytical Methods
Due to the instability of the free base, analytical characterization is typically performed on its

hydrochloride salt or through derivatization.

High-Performance Liquid Chromatography (HPLC): HPLC is a key method for the

quantification of aminoacetone in biological samples.[4] A specific protocol involves the

derivatization of its metabolic product, methylglyoxal, with o-phenylenediamine (o-PD). This

is necessary because methylglyoxal is also unstable. The o-PD can be included in the

enzyme reaction mixture to continuously trap the methylglyoxal as it is formed, preventing its

loss during incubation and allowing for accurate quantification.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm

the structure of the synthesized product. For 1-amino-2-propanone hydrochloride in CD₃OD,

the expected signals are a singlet at approximately 3.92 ppm for the two protons of the CH₂

group and a singlet at 2.12 ppm for the three protons of the CH₃ group.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight

and fragmentation pattern of the compound, confirming its identity.

Metabolic Pathway: Threonine Degradation
1-Aminopropan-2-one is a central intermediate in the catabolism of the amino acid L-

threonine. This pathway is a significant endogenous source of methylglyoxal.

The process begins with the enzyme L-threonine dehydrogenase, which oxidizes L-threonine

to 2-amino-3-oxobutanoate. This intermediate is unstable and spontaneously decarboxylates to

form 1-aminopropan-2-one. Subsequently, a semicarbazide-sensitive amine oxidase (SSAO)
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catalyzes the oxidative deamination of 1-aminopropan-2-one, producing methylglyoxal,

hydrogen peroxide, and ammonium.

L-Threonine

2-Amino-3-oxobutanoate
(unstable)

NAD+ -> NADH

1-Aminopropan-2-one
(Aminoacetone)CO₂ release

Methylglyoxal
O₂, H₂O -> H₂O₂, NH₄⁺

L-Threonine
Dehydrogenase
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Figure 2: Metabolic pathway of L-Threonine to Methylglyoxal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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